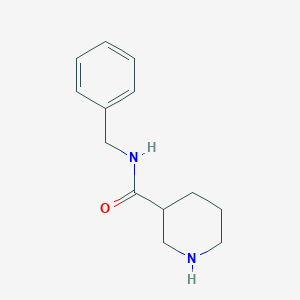![molecular formula C14H16Cl2N2S2 B14002057 3-[2-(3,4-Dichlorophenyl)ethyl]-5-prop-2-enyl-1,3,5-thiadiazinane-2-thione CAS No. 26324-20-9](/img/structure/B14002057.png)
3-[2-(3,4-Dichlorophenyl)ethyl]-5-prop-2-enyl-1,3,5-thiadiazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-thiadiazine-2-thione,3-[2-(3,4-dichlorophenyl)ethyl]tetrahydro-5-(2-propen-1-yl)- typically involves a one-pot domino reaction. This reaction includes the pre-formed dithiocarbamate, formaldehyde, and the amino acid component . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the thiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione,3-[2-(3,4-dichlorophenyl)ethyl]tetrahydro-5-(2-propen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazine ring is modified by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazine derivatives.
Applications De Recherche Scientifique
2H-1,3,5-Thiadiazine-2-thione,3-[2-(3,4-dichlorophenyl)ethyl]tetrahydro-5-(2-propen-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Employed in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-1,3,5-thiadiazine-2-thione,3-[2-(3,4-dichlorophenyl)ethyl]tetrahydro-5-(2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death . Additionally, its high lipid solubility enhances its cellular uptake, allowing it to reach intracellular targets effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyltetrahydro-2H-1,3,5-thiadiazine-2-thione: Known for its antimicrobial properties.
Tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione: Used as a pesticide and fungicide.
Uniqueness
2H-1,3,5-Thiadiazine-2-thione,3-[2-(3,4-dichlorophenyl)ethyl]tetrahydro-5-(2-propen-1-yl)- stands out due to its unique structural features, such as the presence of the 3,4-dichlorophenyl and 2-propen-1-yl groups, which enhance its biological activity and specificity .
Propriétés
Numéro CAS |
26324-20-9 |
|---|---|
Formule moléculaire |
C14H16Cl2N2S2 |
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
3-[2-(3,4-dichlorophenyl)ethyl]-5-prop-2-enyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C14H16Cl2N2S2/c1-2-6-17-9-18(14(19)20-10-17)7-5-11-3-4-12(15)13(16)8-11/h2-4,8H,1,5-7,9-10H2 |
Clé InChI |
DKAVMJMUWRWBLT-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1CN(C(=S)SC1)CCC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


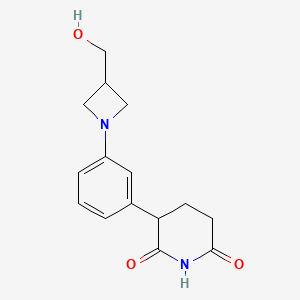
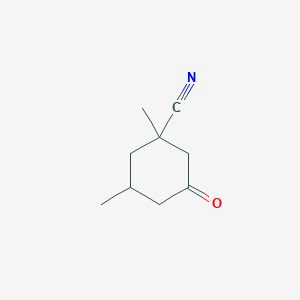
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
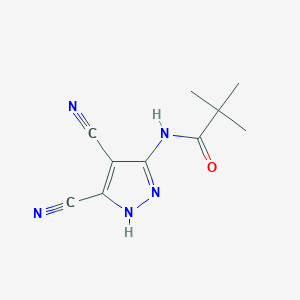
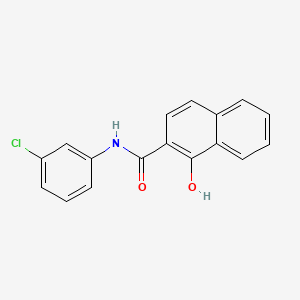
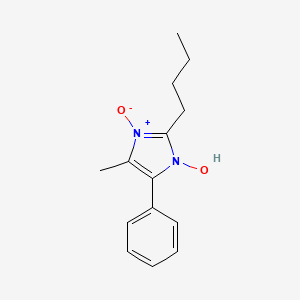
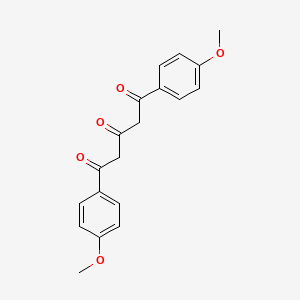
![N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B14002011.png)
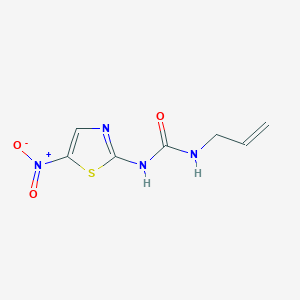
![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)
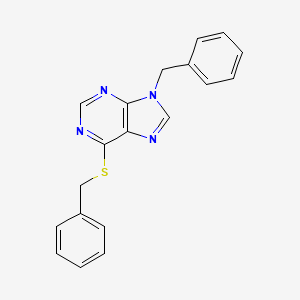
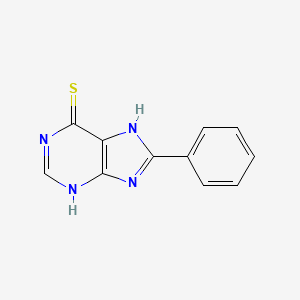
![n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide](/img/structure/B14002041.png)
